Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate
Description
Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate is a synthetic organic compound characterized by a butanoate ester backbone substituted at the third carbon with an amino group linked to a 4-iodobenzyl moiety. This structure combines a polarizable iodine atom with an ester functional group, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or as an intermediate in organic synthesis. Its iodine substituent introduces steric bulk and electronic effects, distinguishing it from simpler esters like ethyl butanoate or substituted analogs with methoxy or nitro groups .
Properties
CAS No. |
651328-30-2 |
|---|---|
Molecular Formula |
C13H18INO2 |
Molecular Weight |
347.19 g/mol |
IUPAC Name |
ethyl 3-[(4-iodophenyl)methylamino]butanoate |
InChI |
InChI=1S/C13H18INO2/c1-3-17-13(16)8-10(2)15-9-11-4-6-12(14)7-5-11/h4-7,10,15H,3,8-9H2,1-2H3 |
InChI Key |
DELSUIOQSPRZKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)NCC1=CC=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the 4-iodophenylmethylamine: This can be achieved by reacting 4-iodobenzyl chloride with ammonia or an amine under suitable conditions.
Esterification: The 4-iodophenylmethylamine is then reacted with ethyl 3-bromobutanoate in the presence of a base such as sodium hydride or potassium carbonate to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Reduction: Ethyl 3-{[(4-iodophenyl)methyl]amino}butanol.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds are structurally related but differ in substituents, ester groups, or substitution patterns:
| Compound Name | CAS Number | Molecular Formula | Substituents | Key Features |
|---|---|---|---|---|
| Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate | Not provided | C₁₃H₁₈INO₂ | 4-iodophenylmethylamino, ethyl ester | High polarizability due to iodine |
| Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate | 1154388-10-9 | C₁₄H₂₁NO₃ | 4-methoxyphenylethylamino, methyl ester | Methoxy group enhances lipophilicity |
| Ethyl 4-[ethyl(phenyl)amino]butanoate | 2059944-97-5 | C₁₄H₂₁NO₂ | Ethyl(phenyl)amino at C4, ethyl ester | Substitution at C4 alters steric effects |
| Ethyl 3-hydroxybutanoate | 5405-41-4 | C₆H₁₂O₃ | Hydroxy group at C3, ethyl ester | Prone to ester hydrolysis/oxidation |
Key Observations :
- Iodine vs. Methoxy Substituents: The iodine atom in the target compound increases molecular weight and polarizability compared to the methoxy group in 1154388-10-7. This difference may influence binding affinity in biological systems or solubility in nonpolar solvents .
- Functional Group Reactivity: Ethyl 3-hydroxybutanoate lacks the amino group, making it more susceptible to hydrolysis than the target compound, which is stabilized by the amine moiety .
Research Findings and Data
Table: Physicochemical Properties of Selected Compounds
| Property | This compound | Methyl 3-{[2-(4-Methoxyphenyl)ethyl]amino}butanoate | Ethyl 4-[ethyl(phenyl)amino]butanoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 371.2 (estimated) | 251.32 | 235.33 |
| Solubility | Low in water (iodine effect) | Moderate in organic solvents | High in polar aprotic solvents |
| Synthetic Yield | Not reported | ≥97% (NLT purity) | Not reported |
| Key Applications | Research intermediate | Pharmaceutical synthesis | Organic catalysis |
Biological Activity
Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate, with the CAS number 1131614-75-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory and anticancer effects, as well as its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16N2O2I
- Molecular Weight : 328.17 g/mol
- Chemical Structure :
This compound features an ethyl ester functional group, an amino group, and a substituted phenyl ring, which are critical for its biological activity.
1. Anti-inflammatory Effects
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect has been attributed to the compound's ability to interfere with signaling pathways involved in inflammation.
Table 1: Summary of Anti-inflammatory Effects
| Study | Model | Effect Observed | Mechanism |
|---|---|---|---|
| In vitro (human cell lines) | Reduced cytokine levels | Inhibition of NF-kB pathway | |
| Animal model | Decreased edema | Modulation of COX-2 expression |
2. Anticancer Activity
This compound has shown promising anticancer activity in various preclinical studies. It has been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.
Case Study: Anticancer Activity
In a study conducted on breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations. The mechanism involves the activation of intrinsic apoptotic pathways and inhibition of cell cycle progression.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 15 | Apoptosis induction |
| HeLa (cervical) | 12 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound inhibits enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : It activates caspases and other proteins that lead to programmed cell death.
- Cell Cycle Regulation : The compound affects key regulators of the cell cycle, leading to growth arrest in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
